molecular formula C22H36Cl2N4O3 B12758086 3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride CAS No. 104373-56-0

3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride

Cat. No.: B12758086
CAS No.: 104373-56-0
M. Wt: 475.4 g/mol
InChI Key: GLOVCQVYYMDUKS-UHFFFAOYSA-N
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Description

3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride is a complex organic compound that features a piperazine ring substituted with pyridine and tetramethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the pyridine and tetramethylphenyl groups. The final step involves the formation of the propanamide moiety. Common reagents used in these reactions include pyridine, tetramethylbenzene, and various amines. Reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit casein kinase 1 alpha, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide is unique due to its specific substitution pattern and the presence of both pyridine and tetramethylphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

104373-56-0

Molecular Formula

C22H36Cl2N4O3

Molecular Weight

475.4 g/mol

IUPAC Name

3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride

InChI

InChI=1S/C22H30N4O.2ClH.2H2O/c1-15-13-16(2)18(4)22(17(15)3)26-12-11-25(10-8-21(23)27)20(14-26)19-7-5-6-9-24-19;;;;/h5-7,9,13,20H,8,10-12,14H2,1-4H3,(H2,23,27);2*1H;2*1H2

InChI Key

GLOVCQVYYMDUKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)N2CCN(C(C2)C3=CC=CC=N3)CCC(=O)N)C)C.O.O.Cl.Cl

Origin of Product

United States

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